molecular formula C8H4ClFN2O2 B6300814 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2227206-26-8

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B6300814
CAS No.: 2227206-26-8
M. Wt: 214.58 g/mol
InChI Key: AMFGRZMURAUXMG-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . .

Biochemical Pathways

Imidazo[1,2-a]pyridines are involved in various biochemical pathways due to their broad spectrum of biological activity . They can be synthesized through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . .

Pharmacokinetics

The pharmacokinetics of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups. For instance, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .

Result of Action

The result of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups. For instance, Q203, an imidazo[1,2-a]pyridine derivative, indicated a significant reduction of bacterial load when used in treatment . .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, it is recommended to ensure adequate ventilation when handling this compound and avoid dust formation . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

7-chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-4-1-7-11-6(8(13)14)3-12(7)2-5(4)10/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFGRZMURAUXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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